

Spectroscopic and Structural Elucidation of 6-Hydroxy-3-pyridazinecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Hydroxy-3-pyridazinecarboxylic acid monohydrate

Cat. No.: B1362262

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Hydroxy-3-pyridazinecarboxylic acid, and its tautomeric form 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS 37972-69-3), represents a class of heterocyclic compounds of interest in medicinal chemistry and drug development. The pyridazine and pyridazinone scaffolds are known to exhibit a wide range of biological activities, including but not limited to, analgesic, anti-inflammatory, antimicrobial, and antihypertensive properties.^{[1][2]} ^[3] A thorough understanding of the spectroscopic characteristics of these molecules is paramount for their unambiguous identification, purity assessment, and further development.

This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, and Mass Spectrometry) for 6-hydroxy-3-pyridazinecarboxylic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of closely related analogues and general principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also provided.

Tautomerism of 6-Hydroxy-3-pyridazinecarboxylic Acid

6-Hydroxy-3-pyridazinecarboxylic acid exists in a tautomeric equilibrium with its more stable keto form, 6-oxo-1,6-dihydropyridazine-3-carboxylic acid. This equilibrium is a key feature of its chemical behavior and is reflected in its spectroscopic properties.

Caption: Tautomeric equilibrium of 6-Hydroxy-3-pyridazinecarboxylic acid.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for 6-oxo-1,6-dihydropyridazine-3-carboxylic acid.

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~13.0 - 14.0	br s	1H	Carboxylic acid proton (-COOH)
~12.0 - 13.0	br s	1H	N-H proton of pyridazinone
~7.8 - 8.0	d	1H	H-4 of pyridazine ring
~7.0 - 7.2	d	1H	H-5 of pyridazine ring

Table 2: Predicted ^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment
~165.0	Carboxylic acid carbon (-COOH)
~160.0	Carbonyl carbon of pyridazinone (C-6)
~140.0	C-3 of pyridazine ring
~135.0	C-4 of pyridazine ring
~120.0	C-5 of pyridazine ring

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 2500	Broad	O-H stretch (carboxylic acid)
~3100	Medium	N-H stretch (pyridazinone)
~1700	Strong	C=O stretch (carboxylic acid)
~1660	Strong	C=O stretch (pyridazinone amide)
~1600	Medium	C=C and C=N stretches (aromatic ring)
~1250	Medium	C-O stretch (carboxylic acid)

Table 4: Predicted Mass Spectrometry Data

m/z	Ion
140.02	[M] ⁺ (Molecular Ion)
123.02	[M-OH] ⁺
95.03	[M-COOH] ⁺
141.03	[M+H] ⁺ (in ESI+)
139.01	[M-H] ⁻ (in ESI-)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data outlined above.

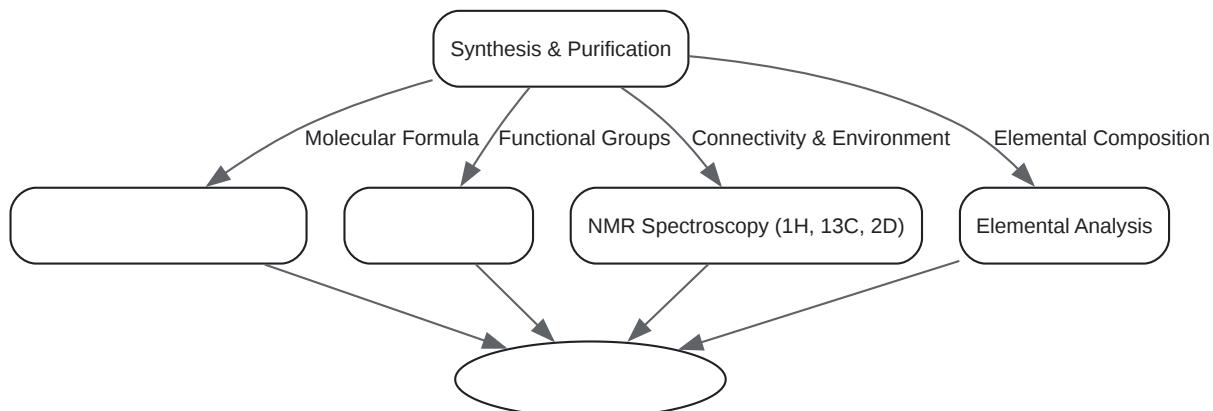
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). The choice of solvent is critical, as labile protons (e.g., -OH, -NH) may exchange with deuterium.
- ¹H NMR Acquisition:

- Acquire a standard one-dimensional ^1H NMR spectrum.
- Optimize the spectral width to cover the expected chemical shift range (typically 0-15 ppm).
- Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- Integrate the peaks to determine the relative number of protons.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.[4][5]
 - Set the spectral width to approximately 0-200 ppm.
 - A larger number of scans will be required compared to ^1H NMR due to the low natural abundance of ^{13}C .[4][5]
 - DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[2]

Infrared (IR) Spectroscopy

- Sample Preparation (ATR):
 - Place a small amount of the solid sample directly onto the ATR (Attenuated Total Reflectance) crystal.
 - Ensure good contact between the sample and the crystal by applying pressure with the anvil.
- Sample Preparation (KBr Pellet):
 - Grind a small amount of the sample with dry potassium bromide (KBr) powder.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:


- Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Collect a background spectrum of the empty accessory before running the sample.
- Average multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of the sample (typically \sim 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
 - Further dilute the stock solution to a final concentration of \sim 1-10 $\mu\text{g/mL}$ for analysis.
- High-Resolution Mass Spectrometry (HRMS) Acquisition:
 - Utilize an electrospray ionization (ESI) source for soft ionization, which will likely produce the protonated molecule $[\text{M}+\text{H}]^+$ in positive ion mode or the deprotonated molecule $[\text{M}-\text{H}]^-$ in negative ion mode.^[6]
 - Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain accurate mass measurements.^{[1][3]}
 - The accurate mass can be used to confirm the elemental composition of the molecule.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the structural elucidation of a newly synthesized compound like 6-hydroxy-3-pyridazinecarboxylic acid.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic characterization.

Disclaimer: The spectroscopic data presented in this guide are predicted values based on analogous structures and established principles. Actual experimental data may vary. It is highly recommended to acquire experimental data for unambiguous compound identification and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chimia.ch [chimia.ch]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmr.ceitec.cz [nmr.ceitec.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Request Rejected [emsl.pnnl.gov]

- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 6-Hydroxy-3-pyridazinecarboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1362262#spectroscopic-data-nmr-ir-mass-spec-of-6-hydroxy-3-pyridazinecarboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com